molecular formula C21H16F4N4O3 B15003762 8-(2-fluorophenoxy)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione

8-(2-fluorophenoxy)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15003762
M. Wt: 448.4 g/mol
InChI Key: HODXAPNMEBMYPT-UHFFFAOYSA-N
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Description

8-(2-FLUOROPHENOXY)-1,3-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound characterized by the presence of fluorine atoms and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of trifluoromethylation reactions, which introduce trifluoromethyl groups into the compound . These reactions often require specific reagents such as trifluoromethyltrimethylsilane and conditions like the presence of a strong base .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(2-FLUOROPHENOXY)-1,3-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents in place of the fluorine atoms.

Scientific Research Applications

8-(2-FLUOROPHENOXY)-1,3-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-FLUOROPHENOXY)-1,3-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins and enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-FLUOROPHENOXY)-1,3-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of fluorine atoms and a purine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H16F4N4O3

Molecular Weight

448.4 g/mol

IUPAC Name

8-(2-fluorophenoxy)-1,3-dimethyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione

InChI

InChI=1S/C21H16F4N4O3/c1-27-17-16(18(30)28(2)20(27)31)29(11-12-6-5-7-13(10-12)21(23,24)25)19(26-17)32-15-9-4-3-8-14(15)22/h3-10H,11H2,1-2H3

InChI Key

HODXAPNMEBMYPT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3F)CC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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